Diethylene glycol

Catalog No.
S8052134
CAS No.
9002-90-8
M.F
C4H10O3
C4H10O3
(CH2CH2OH)2O
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol

CAS Number

9002-90-8

Product Name

Diethylene glycol

IUPAC Name

2-(2-hydroxyethoxy)ethanol

Molecular Formula

C4H10O3
C4H10O3
(CH2CH2OH)2O

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2

InChI Key

MTHSVFCYNBDYFN-UHFFFAOYSA-N

SMILES

C(COCCO)O

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Immiscible with toluene, petroleum, linseed or castor oil
Soluble in chloroform
Soluble in ethanol, ethyl ether
Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride
Miscible with water /1X10+6 mg/L/ at 25 °C (est)
Solubility in water: miscible

Canonical SMILES

C(COCCO)O

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
Diethylene glycol is a hydroxyether.

Poly(ethylene glycol), or PEG, refers to a family of non-toxic, water-soluble polymers of ethylene oxide, identified by CAS Number 9002-90-8. Unlike its toxic monomer, ethylene glycol, PEG is widely approved for biomedical applications, including as a pharmaceutical excipient, due to its biocompatibility and low immunogenicity. The key procurement differentiator within the PEG class is its average molecular weight, which dictates its physical state—from viscous liquid to waxy solid—and functional properties like viscosity, solubility, and hygroscopicity, making molecular weight selection a critical decision for formulation and processability.

Substituting Poly(ethylene glycol) with structurally related compounds is a critical failure point in both industrial and pharmaceutical applications. Diethylene glycol (DEG), a dimer of ethylene glycol, is highly toxic and its accidental or intentional substitution for PEG in pharmaceutical preparations has led to multiple mass poisoning incidents. Its use is strictly regulated to impurity levels below 0.25% w/w in PEG for many applications. Furthermore, substituting one molecular weight grade of PEG for another (e.g., PEG 400 for PEG 4000) will drastically alter formulation viscosity, melting point, and drug release characteristics. Simpler glycols like ethylene glycol or propylene glycol also fail as direct substitutes; ethylene glycol is toxic and has different thermal properties, while propylene glycol, though less toxic, has a different viscosity and hygroscopicity profile, making them unsuitable for applications where PEG's specific properties are required.

Critical Safety Profile: Documented Low Toxicity vs. Lethal Glycol Alternatives

Poly(ethylene glycol) is generally recognized as non-toxic and is an FDA-approved excipient for food and pharmaceutical use. In stark contrast, Diethylene glycol (DEG), a potential substitute or contaminant, is dangerously toxic, with a lethal dose estimated between 1.0 and 1.63 g/kg of body weight. Ethylene glycol (EG), the monomer unit of PEG, is also highly toxic if ingested, metabolizing into products that cause kidney damage and metabolic acidosis. This fundamental difference in toxicity makes PEG the only viable choice among these related glycols for applications involving potential human ingestion or topical contact.

Evidence DimensionToxicity (Lethal Dose)
Target Compound DataGenerally considered non-toxic; approved for food and pharmaceutical use
Comparator Or BaselineDiethylene Glycol (DEG): Lethal dose of 1.0-1.63 g/kg. Ethylene Glycol (EG): Highly toxic if ingested.
Quantified DifferenceQualitatively extreme difference in safety profile, moving from non-toxic to lethal.
ConditionsHuman ingestion or systemic exposure.

For any application in pharmaceuticals, cosmetics, or food, the non-toxic profile of PEG is a non-negotiable procurement requirement, eliminating DEG and EG as alternatives.

Processability: Tunable Viscosity and Physical State by Molecular Weight Selection

The physical state and viscosity of Poly(ethylene glycol) are directly controlled by its molecular weight (MW), a critical parameter for processability and formulation. Low MW PEGs (e.g., PEG 200, 400, 600) are clear, viscous liquids at room temperature, while higher MW grades become waxy solids. For example, the density of PEG 400 at 20°C is approximately 1.125 g/cm³, while its viscosity increases significantly compared to the monomer, ethylene glycol. This allows procurement of a specific grade to achieve a target viscosity for ointments, lubricants, or solvents, a level of control not possible with single-molecule comparators like ethylene glycol or propylene glycol.

Evidence DimensionPhysical State & Viscosity
Target Compound DataLiquid for MW < 600 g/mol; Waxy solid for MW > 1000 g/mol. Viscosity is tunable and increases with MW.
Comparator Or BaselineEthylene Glycol: Low-viscosity liquid. Propylene Glycol: Viscous liquid (fixed viscosity).
Quantified DifferencePEG offers a wide spectrum of viscosities and physical forms, whereas comparators have fixed properties.
ConditionsRoom temperature (approx. 20-25°C).

This allows buyers to select the precise physical properties required for a formulation, from a low-viscosity solvent to a solid binder, by simply choosing the correct PEG grade.

Precursor Suitability for Bioconjugation (PEGylation): Molecular Weight Dictates Pharmacokinetics

For advanced drug delivery, Poly(ethylene glycol) is the industry standard for PEGylation, the covalent attachment of PEG chains to therapeutic molecules to improve their properties. The molecular weight of the PEG precursor is a critical design parameter. PEGs with MW < 5 kDa are often used for proteins, while PEGs with MW ≥ 5 kDa are typically used for smaller molecules to significantly increase hydrodynamic size, enhance solubility, and extend circulation half-life by reducing renal clearance. For example, PEGs with an MW of 2 kDa or higher are required to effectively shield nanoparticle surfaces from protein attachment, and high MW PEGs (>20 kDa) are used to create a 'stealth' effect that evades the immune system. This functional relationship between MW and in-vivo performance is unique to PEG and cannot be replicated by simple glycols.

Evidence DimensionSuitability for PEGylation
Target Compound DataSpecific MW ranges are selected to achieve desired pharmacokinetic outcomes (e.g., >20 kDa for stealth effect, >5 kDa for small molecules).
Comparator Or BaselineEthylene Glycol, Diethylene Glycol, Propylene Glycol: Not used for PEGylation; lack the required polymer chain length and established biocompatibility.
Quantified DifferencePEG is the enabling material for this entire class of drug modification, while the comparators are unsuitable.
ConditionsCovalent modification of therapeutic proteins, peptides, or nanoparticles.

Procurement of a specific, high-purity PEG of a defined molecular weight is the essential first step for developing advanced, long-acting biotherapeutics.

Pharmaceutical Excipients for Semi-Solid and Solid Dosage Forms

Based on its non-toxic profile and tunable physical state, specific PEG grades are selected as excipients. Liquid grades like PEG 400 serve as solvents and plasticizers in softgel capsules, while solid, waxy grades like PEG 4000 and 6000 are used as binders in tablets and as bases for suppositories and ointments where a specific melting point and viscosity are required.

Precursors for Long-Acting Biotherapeutics (PEGylation)

High-purity, monofunctional PEGs with specific molecular weights (e.g., 20 kDa, 40 kDa) are procured as critical starting materials for PEGylation. This process extends the in-vivo half-life of protein and peptide drugs by increasing their size to reduce kidney filtration, a direct consequence of selecting a high-molecular-weight polymer over simpler, rapidly cleared glycols.

Non-Toxic Heat Transfer Fluids and Lubricants

In applications where incidental contact with food, drugs, or humans is possible, the favorable safety profile of PEG makes it a preferred choice over toxic ethylene glycol for heat transfer fluids and industrial lubricants. Low-molecular-weight liquid PEGs offer the necessary fluidity and thermal stability without the handling precautions and toxicity risks associated with EG.

Hygroscopic Agent and Humectant in Cosmetics and Formulations

The hygroscopic nature of liquid PEGs allows them to function as effective humectants in cosmetic creams and industrial formulations, retaining moisture and preventing products from drying out. Unlike more volatile solvents, PEGs contribute to stability and texture, a choice driven by their specific water-retention properties compared to alternatives like propylene glycol or glycerol.

Physical Description

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
Liquid; NKRA; Other Solid; Pellets or Large Crystals
Very hygroscopic, colorless liquid; [Hawley]
ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID.

Color/Form

Colorless syrupy liquid

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

106.062994177 g/mol

Monoisotopic Mass

106.062994177 g/mol

Boiling Point

473 °F at 760 mmHg (NTP, 1992)
245.8 °C
245 °C

Flash Point

290 °F (NTP, 1992)
124 °C
280 to 290 °F (open cup) /from table/
124 °C c.c.

Heavy Atom Count

7

Taste

Sharply sweetish taste

Vapor Density

3.66 (NTP, 1992) (Relative to Air)
3.66 (Air = 1)
Relative vapor density (air = 1): 3.7

Density

1.118 at 68 °F (USCG, 1999)
1.1197 g/cu cm at 15 °C
Relative density (water = 1): 1.12

Odor

Practically odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

14 °F (NTP, 1992)
-10.4 °C
-6.5 °C

UNII

61BR964293

Related CAS

31290-76-3

Vapor Pressure

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992)
0.0057 [mmHg]
VP: 1 mm Hg at 91.8 °C
5.7X10-3 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 2.7

Impurities

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL

Absorption Distribution and Excretion

Half-logarithmic plots of urinary 14C excretion rates versus time indicated zero-order elimination for the first 9 and 18 hr after oral doses of 5 and 10 mL of 14C-DEG/kg, respectively. 14C-DEG urinary elimination kinetics changed into first-order 6, 9, and 18 hr after oral doses of 1, 5, and 10 mL/kg, with a half-life of 3 hr. 2. ... The urinary concentrations of non-metabolized DEG and its metabolite, 2-hydroxyethoxyacetic acid (2-HEAA), determined by high-resolution nmr spectroscopy in the urine of rats doses with DEG were 61-68% and 16-31% dose, respectively. ... Oxidation of DEG ... in rats was accompanied by a change of urinary pH, reflecting metabolic acidosis.
Oral doses of 1 and 5 mL/kg (14)C-diethylene glycol (DEG) given to rats were rapidly and almost completely absorbed, the invasion constants being 2.95/ hr and 4.24/ hr ... (14)C-DEG was rapidly distributed from the blood into the organs and tissues in the order kidneys > brain > spleen > liver > muscle > fat, i.e. the same order as the blood flow. The relative volume of distribution, app. VD, was determined at 298 mL, indicating distribution over the whole body. After oral doses of 1, 5, and 10 mL (14)C-DEG/kg 64, 87, and 91% of (14)C activity in rat blood disappeared in 12-16 hr with a half-life of 3.4 hr and the remaining 9, 5, and 4% with half-lives of 39 hr, 45 hr, and 49 hr. A total of 73-96% of (14)C activity in blood was excreted with the urine and 0.7-2.2% with the feces. From the cumulative urinary excretion kinetics half-lives of 6 hr were determined for doses of 1 and 5 mL/kg and 10 hr for the dose of 10 mL/kg. After doses of 5 mL/kg and 10 mL/kg (14)C-DEG semi-logarithmic plots of elimination rate versus time were constant for 5 and 9 hr, respectively, indicating that DEG accelerated its renal elimination by inducing osmotic diuresis. Thereafter urinary excretion followed first order kinetics with elimination half-lives of 3.6 hr. After oral doses of 5 ml/kg (14)C-DEG given to rats of 336 g body weight with an app. VD of 297 mL, the total clearance of (14)C activity was determined at 63 mL/hr, and the renal clearance of unmetabolized DEG was 66 mL/hr. The ratio of ClDEG to Cl (inulin) = 0.64 indicated that DEG and its metabolite 2-hydroxyethoxyacetate (2-HEAA) were reabsorbed from the tubuli into the blood capillaries.
In metabolism studies with the dog ... a large portion of the diethylene glycol administered was excreted in the urine unchanged.
... Diethylene glycol may be absorbed through the skin especially upon essentially continuous contact ... .
Like /ethylene glycol/, diethylene glycol is well absorbed in the GI tract, distributed throughout total body water and organs on the basis of blood flow ...

Metabolism Metabolites

Diethylene glycol is metabolized in the liver by two consecutive oxidized form of nicotinamide adenine dinucleotide-dependent reactions. First, diethylene glycol is metabolized by ADH to (2-hydroxyethoxy)acetaldehyde, which is then rapidly metabolized by aldehyde dehydrogenase to (2-hydroxyethoxy)acetate.
... /Diethylene glycol (DEG) is/ initially metabolized by /alcohol dehydrogenase/ and subsequently by /aldehyde dehydrogenase/. The ether linkage of DEG is not cleaved and no appreciable amounts of EG or EG metabolites are formed from DEG, although small amounts of /oxalic acid/ have occasionally been reported ...
... Based on studies in rats and dogs, unchanged diethylene glycol recovered in urine constitutes the majority of oral doses, with a single urinary metabolite, (2-hydroxyethoxy) acetic acid, accounting for most of the remainder .
Although the metabolism of diethylene glycol is not known, the presence of calcium oxalate crystals in the kidneys and urine of treated rats suggests that the metabolic pathway follows that of monoethylene glycerol, ie, to glycoaldehyde, which is further metabolized glycolate and then to oxalate, carbon dioxide, glycerine and serine.

Wikipedia

Diethylene glycol

Biological Half Life

14C-Diethylene glycol (DEG), administered orally to rats at 1, 5, and 10 ml/kg, gave elimination half-lives of 6, 6, and 10 hr, respectively, from urinary excretion data.
Oral doses of 1 and 5 mL/kg 14C-diethylene glycol (DEG) /were/ given to rats. ... Half-lives of 6 hr were determined for doses of 1 and 5 mL/kg and 10 hr for the dose of 10 mL/kg.

Use Classification

Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Solvent

Methods of Manufacturing

The higher homologues of ethylene glycol are formed as byproducts during the synthesis of ethylene oxide and monoethylene glycol or are prepared directly by reacting monoethylene glycol with ethylene oxide. Di-, tri-, and possibly tetraethylene glycol can be purified by distillation.
... Produced commercially as a by-product of ethylene glycol production. It can be produced by reaction between ethylene glycol and ethylene oxide.

General Manufacturing Information

Adhesive Manufacturing
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Construction
Fabricated Metal Product Manufacturing
Furniture and Related Product Manufacturing
Miscellaneous Manufacturing
Not Known or Reasonably Ascertainable
Oil and Gas Drilling, Extraction, and Support activities
Other (requires additional information)
Paint and Coating Manufacturing
Paper Manufacturing
Petrochemical Manufacturing
Petroleum Refineries
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Rubber Product Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Synthetic Dye and Pigment Manufacturing
Transportation Equipment Manufacturing
Wholesale and Retail Trade
Ethanol, 2,2'-oxybis-: ACTIVE
FDA regards it as hazardous for household use in concn of 10% or more.
DEG has been improperly used as a low-cost substitute for glycerin and propylene glycol in pharmaceutical preparations resulting in various lethal poisoning incidents in humans worldwide.

Analytic Laboratory Methods

Method: NIOSH 5523, Issue 1; Procedure: gas chromatography with flame ionization; Analyte: diethylene glycol; Matrix: air; Detection Limit: 16 ug/sample.
Method: 8430; Procedure: gas chromatography with detection by a fourier transform infrared spectrometer; Analyte: diethylene glycol; Matrix: water; Detection Limit: not provided.
HPLG METHOD FOR DETERMINATION OF FREE GLYCOLS IN FATTY ACID ESTERS. THE COLUMN USED WAS MUBONDAPAK (NH2) & THE MOBILE PHASE WAS 95:5 CHLOROFORM-METHANOL.
GLYCOLS OXIDIZED TO ALDEHYDES. THESE WERE MADE TO REACT WITH 3-METHYLBENZOTHIAZOL-2-ONE HCL TO GIVE GREEN CATIONIC CHROMOGENS WHICH ARE MEASURED SPECTROPHOTOMETRICALLY @ 630 NM.

Clinical Laboratory Methods

A PROCEDURE FOR DETERMINING GLYCOLS IN BIOLOGICAL SPECIMENS BY GAS CHROMATOGRAPHY IS PRESENTED.

Stability Shelf Life

Low volatility

Dates

Last modified: 11-23-2023
Schiemer et al. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes. Nature Chemical Biology, DOI: 10.1038/s41589-020-00686-2, published online 16 November 2020
Ke et al. Shear-induced assembly of a transient yet highly stretchable hydrogel based on pseudopolyrotaxanes. Nature Chemistry, doi: 10.1038/s41557-019-0235-8, published online 1 April 2019

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